molecular formula C10H9N3O2 B11493437 1,2,3-Benzotriazin-4(3H)-one, 3-(2-oxopropyl)-

1,2,3-Benzotriazin-4(3H)-one, 3-(2-oxopropyl)-

Cat. No.: B11493437
M. Wt: 203.20 g/mol
InChI Key: ZVXNJLXCIVZRDX-UHFFFAOYSA-N
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Description

3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often serve as key structural scaffolds in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multi-step reactions. One common method includes the use of a copper-catalyzed multicomponent cascade cyclization. This method employs readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts . The reaction conditions are optimized to achieve good functional group compatibility and moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving rhodium or cobalt catalysts, is likely to be employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazinone ring.

Scientific Research Applications

3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific benzotriazinone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(2-oxopropyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H9N3O2/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5H,6H2,1H3

InChI Key

ZVXNJLXCIVZRDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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